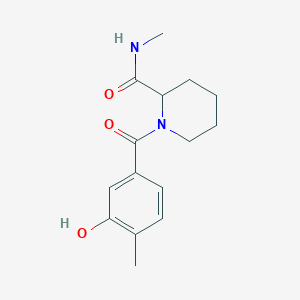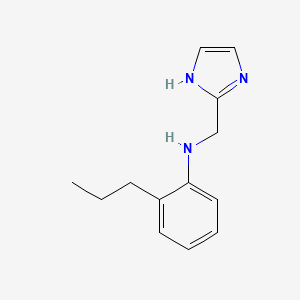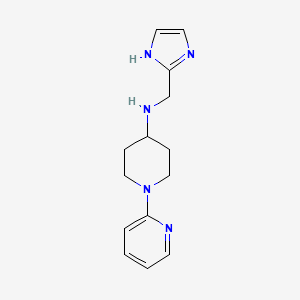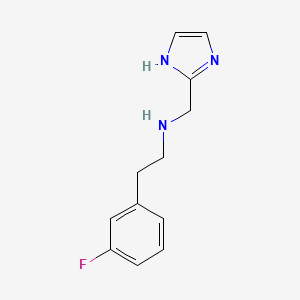![molecular formula C13H13F3N2O2 B7588436 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid, also known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid works by inhibiting the function of CFTR channels. It binds to a specific site on the protein and prevents it from opening, thereby reducing the movement of salt and water across cell membranes. This can help to alleviate the symptoms of CF by reducing the buildup of thick, sticky mucus in the lungs and other organs.
Biochemical and Physiological Effects:
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to reduce the activity of CFTR channels in a dose-dependent manner. It has also been shown to reduce the production of mucus in the lungs and improve lung function in animal models of CF. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid has several advantages for use in laboratory experiments. It is a highly specific inhibitor of CFTR channels and has been extensively characterized in vitro and in vivo. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to its use. It can be toxic at high concentrations and may have off-target effects on other ion channels. In addition, its effects may vary depending on the specific cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of CFTR channels. Another area of interest is the use of 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the mechanisms underlying the anti-inflammatory effects of 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid, which may have broader implications for the treatment of other inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid involves several steps, including the reaction of 2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-cyano-N-methyl-4-(trifluoromethyl)aniline to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by defective cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR is a protein that regulates the movement of salt and water across cell membranes. Mutations in the CFTR gene can lead to the development of CF, a life-threatening disease that affects the lungs, pancreas, and other organs.
Propiedades
IUPAC Name |
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8(12(19)20)7-18(2)11-4-3-10(13(14,15)16)5-9(11)6-17/h3-5,8H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNKVXAXWIPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=C(C=C(C=C1)C(F)(F)F)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)


![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)



![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)

![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)


![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)